
Chromomycin A2
Vue d'ensemble
Description
La chromomycine A2 est un produit naturel appartenant à la famille des antibiotiques de l’acide auréolique. Elle est produite par la bactérie Streptomyces griseus et est connue pour ses puissantes propriétés antitumorales et antimicrobiennes. La chromomycine A2 a une structure complexe, composée d’un noyau aglycone et de plusieurs fragments de sucre, qui contribuent à son activité biologique .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La chromomycine A2 est généralement isolée du bouillon de fermentation de Streptomyces griseus. Le processus d’isolement implique plusieurs étapes, notamment l’extraction, la chromatographie et la cristallisation. Les voies synthétiques de la chromomycine A2 sont complexes et impliquent plusieurs étapes pour construire le noyau aglycone et attacher les fragments de sucre. Les conditions de réaction nécessitent souvent un pH, une température et des systèmes de solvants spécifiques pour assurer la stabilité et l’activité du composé .
Méthodes de production industrielle
La production industrielle de chromomycine A2 implique une fermentation à grande échelle de Streptomyces griseus. Le processus de fermentation est optimisé pour maximiser le rendement en chromomycine A2, et le composé est ensuite purifié à l’aide de techniques chromatographiques avancées. Les méthodes de production industrielle sont conçues pour être rentables et évolutives afin de répondre à la demande en chromomycine A2 dans diverses applications .
Analyse Des Réactions Chimiques
Oxidation and Reduction Reactions
Chromomycin A2 undergoes controlled oxidation and reduction to yield derivatives with modified biological activity:
Structural Impact :
-
Oxidation targets the polyketide backbone, generating electrophilic intermediates that enhance crosslinking with DNA .
-
Reduction of the disaccharide chains (chromose B and D) diminishes intercalation potential but preserves Mg²⁺-dependent DNA interactions .
Hydrolysis and Derivatization
Controlled hydrolysis reveals critical functional groups and enables synthetic modifications:
Hydrolysis Pathways:
-
Acid-Catalyzed Hydrolysis :
-
Enzymatic Hydrolysis :
Synthetic Derivatization:
DNA Interaction and Metal Complexation
This compound’s biological activity hinges on Mg²⁺-mediated DNA binding:
DNA Minor Groove Binding:
-
Mechanism :
Key Data :
Parameter | Value | Method | Source |
---|---|---|---|
Binding Constant (Kd) | 10⁻⁷ M | Fluorescence quenching | |
Preferred Sequence | 5'-GGC-3' | Footprinting assays |
Impact on Transcription:
-
Inhibits RNA polymerase II by sterically blocking transcription factor access .
-
Suppresses Wnt/β-catenin signaling via GSK3β dephosphorylation, linked to reduced PDX1 and UCN3 gene expression .
Degradation and Stability
This compound is sensitive to environmental factors:
Comparative Reactivity with Analogues
Compound | Modification | Reactivity Difference |
---|---|---|
Chromomycin A3 | C-4''' acetyl → isobutyryl | Enhanced resistance to esterase hydrolysis . |
Mithramycin | Reduced glycosylation | Lower DNA-binding specificity . |
Applications De Recherche Scientifique
Anticancer Properties
Chromomycin A2 exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer treatment.
1.1 Mechanism of Action
- DNA Interaction : this compound binds to DNA, particularly in the minor groove, affecting replication and transcription processes. This interaction is crucial for its cytotoxic activity .
- Cell Cycle Alteration : Studies have shown that this compound induces cell cycle arrest in the G0/G1 phase in metastatic melanoma cells (MALME-3M), leading to reduced proliferation rates and increased autophagy markers like LC3-A and LC3-B .
1.2 Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (nM) | Notes |
---|---|---|
MALME-3M (Melanoma) | 30 | High sensitivity; induces autophagy |
HCT-116 (Colorectal) | 5 | Comparable to other potent chemotherapeutics |
PC-3M (Prostate) | 2.2 | Selective towards cancer cells |
MRC-5 (Normal Lung) | >400 | Less sensitive compared to tumor cells |
Metabolic Regulation
Recent studies have highlighted the role of this compound in modulating insulin secretion from pancreatic beta cells.
2.1 Mechanisms of Insulin Secretion Inhibition
this compound has been shown to inhibit glucose-stimulated insulin secretion through several mechanisms:
- Disruption of Wnt Signaling : This pathway is crucial for maintaining beta cell function, and its disruption can lead to impaired insulin secretion .
- Interference with Gene Expression : this compound affects the expression of critical genes involved in insulin production, including PDX1 and UCN3 .
- Calcium Influx Suppression : The compound partially suppresses calcium influx necessary for insulin release, contributing to its inhibitory effects on insulin secretion .
2.2 Case Study Data
The following table outlines the effects of this compound on insulin secretion:
Treatment Condition | Effect on Insulin Secretion |
---|---|
Chronic Treatment | Significant inhibition |
Post-Washout | Effects persist |
ATP Generation | No significant inhibition |
Calcium Influx | Impaired during depolarization |
Autophagy Induction
This compound has been identified as an inducer of autophagy in cancer cells, a process that can promote cell survival under stress conditions.
3.1 Autophagy Markers
In studies involving melanoma cells, this compound treatment resulted in:
Mécanisme D'action
La chromomycine A2 exerce ses effets en se liant au sillon mineur de l’ADN, ce qui inhibe la liaison des facteurs de transcription et autres protéines de liaison à l’ADN. Cette interaction perturbe la machinerie transcriptionnelle et conduit à l’inhibition de l’expression génique. La chromomycine A2 interfère également avec la voie de signalisation Wnt et supprime l’activation de la β-caténine, un régulateur clé de la prolifération et de la survie cellulaires .
Comparaison Avec Des Composés Similaires
La chromomycine A2 fait partie de la famille des acides auréoliques, qui comprend d’autres composés tels que la chromomycine A3, la mithramycine et l’olivomycine. Ces composés partagent des structures et des mécanismes d’action similaires, mais diffèrent par leurs activités biologiques et leurs potentiels thérapeutiques spécifiques. La chromomycine A2 est unique en ce qu’elle inhibe fortement la sécrétion d’insuline stimulée par le glucose et qu’elle est capable de surmonter la résistance au ligand induisant l’apoptose lié au facteur de nécrose tumorale .
Liste des composés similaires
- Chromomycine A3
- Mithramycine
- Olivomycine
- Aburamycine
Activité Biologique
Chromomycin A2 is a member of the aureolic acid family, primarily known for its potent anticancer properties. This compound has garnered attention due to its unique structural features and biological activities, particularly its ability to induce autophagy and apoptosis in various cancer cell lines. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.
This compound (CMA2) differs from its counterpart Chromomycin A3 by an additional acetyl group, which enhances its interaction with DNA. This modification contributes to its pronounced cytotoxic effects against cancer cells. The mechanism of action involves binding to the GC-rich regions of DNA, inhibiting transcription and replication processes, which is critical for cancer cell proliferation .
Cytotoxicity and Anticancer Effects
Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, the compound exhibits significant activity against metastatic melanoma cells (MALME-3M) and HepG2 liver cancer cells.
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (nM) | Treatment Duration (h) |
---|---|---|
MALME-3M | 30 | 48 |
HepG2 | 25 | 48 |
HeLa | 4.534 | 24 |
MCF-7 | 4.187 | 24 |
Data compiled from various studies assessing the cytotoxicity of this compound across different cancer cell lines .
Induction of Autophagy
This compound has been shown to induce autophagy in melanoma cells. This process involves the formation of autophagosomes and increased expression of autophagy-related proteins such as LC3-A and LC3-B. In MALME-3M cells treated with CMA2, a significant increase in beclin-1 levels was observed, indicating enhanced autophagic activity .
Induction of Apoptosis
In addition to autophagy, this compound also induces apoptosis in HepG2 cells. The compound triggers internucleosomal fragmentation and alters the expression of various cyclins, leading to cell cycle arrest primarily in the G0/G1 phase. This effect is accompanied by decreased levels of cyclins A2 and B1, which are crucial for S and G2 phase progression .
Case Studies
- Melanoma Cells : A study demonstrated that treatment with this compound at a concentration of 30 nM significantly reduced cell density without affecting viability. Flow cytometry analysis confirmed an increase in G0/G1 phase accumulation, suggesting a halt in cell cycle progression .
- HepG2 Cells : Research indicated that CMA2 effectively induced apoptosis in HepG2 cells through mechanisms involving mitochondrial pathways and caspase activation. The study highlighted the potential for CMA2 as a therapeutic agent against liver cancer .
Propriétés
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCTUHONLQGIX-TWTCTLMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H86O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-70-7 | |
Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromomycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of Aburamycin A?
A1: While a precise molecular formula and weight for Aburamycin A are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that Aburamycin A is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of Aburamycin A, including its molecular formula, weight, and spectroscopic data.
Q2: How is Aburamycin A produced?
A2: Aburamycin A is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of Aburamycin A.
Q3: Are there other antibiotics similar to Aburamycin A?
A3: Yes, Aburamycin A belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of Aburamycin A.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.